METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE
Overview
Description
METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-formylbenzoic acid methyl ester and 2-(naphthalen-1-yl)acetamide.
Condensation Reaction: The aldehyde group of 4-formylbenzoic acid methyl ester reacts with the amine group of 2-(naphthalen-1-yl)acetamide under acidic or basic conditions to form the Schiff base.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a reactor where the condensation reaction occurs.
Catalytic Methods: The use of catalysts such as Lewis acids can enhance the reaction rate and yield, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting amine and aldehyde.
Scientific Research Applications
METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with biological targets. The compound can bind to enzymes and proteins, altering their activity. The imine group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(NAPHTHALEN-2-YL)ACETATE: This compound shares a similar naphthalene moiety but differs in its functional groups.
NAPHTHALEN-2-YL 1-(BENZAMIDO(DIETHOXYPHOSPHORYL)METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: Another compound with a naphthalene core, but with different substituents and functional groups.
Uniqueness
METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its Schiff base structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-21(25)17-11-9-15(10-12-17)14-22-23-20(24)13-18-7-4-6-16-5-2-3-8-19(16)18/h2-12,14H,13H2,1H3,(H,23,24)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJZXSIZCOPYSH-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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